4-Hydroxy-6-(trifluoromethyl)picolinic acid

Catalog No.
S15702775
CAS No.
M.F
C7H4F3NO3
M. Wt
207.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-6-(trifluoromethyl)picolinic acid

Product Name

4-Hydroxy-6-(trifluoromethyl)picolinic acid

IUPAC Name

4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylic acid

Molecular Formula

C7H4F3NO3

Molecular Weight

207.11 g/mol

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-3(12)1-4(11-5)6(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

YJMZYPODMKLXBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)C(F)(F)F)C(=O)O

4-Hydroxy-6-(trifluoromethyl)picolinic acid is a derivative of picolinic acid characterized by the presence of a hydroxyl group and a trifluoromethyl group at the 4 and 6 positions, respectively. Its chemical formula is C_7H_4F_3N_O_3, and it is recognized for its unique structural features that enhance its chemical reactivity and biological activity. The trifluoromethyl group significantly increases the lipophilicity of the compound, allowing for better membrane penetration in biological systems .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, typically using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The ester group may be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethyl group can engage in nucleophilic substitution reactions with various nucleophiles (e.g., amines or thiols) in the presence of a base.

Major Products of Reactions

  • Oxidation: Formation of 4-oxo-6-(trifluoromethyl)picolinic acid.
  • Reduction: Formation of 4-hydroxy-6-(trifluoromethyl)picolinic alcohol.
  • Substitution: Formation of various substituted picolinates depending on the nucleophile used.

The biological activity of 4-hydroxy-6-(trifluoromethyl)picolinic acid is notable for its potential as an enzyme inhibitor. Its mechanism of action involves binding to specific molecular targets, particularly enzymes, thereby blocking substrate access. The hydroxyl group may participate in hydrogen bonding, enhancing the stability of these interactions. This compound has been studied for its effects on various biological pathways, including those related to cancer and metabolic diseases .

The synthesis of 4-hydroxy-6-(trifluoromethyl)picolinic acid can be achieved through several methods:

  • Esterification: A common method involves the esterification of 4-hydroxy-6-(trifluoromethyl)picolinate with ethanol in the presence of a catalyst like sulfuric acid under reflux conditions.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and increase yield.
  • Advanced Purification Techniques: Techniques such as recrystallization and chromatography are utilized to ensure high purity of the final product .

4-Hydroxy-6-(trifluoromethyl)picolinic acid finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.
  • Medicine: It holds potential as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Industry: Employed in producing agrochemicals and specialty chemicals .

Research into the interactions of 4-hydroxy-6-(trifluoromethyl)picolinic acid has demonstrated its ability to inhibit specific enzymes effectively. Studies have shown that the trifluoromethyl group enhances its lipophilicity, facilitating better interaction with lipid membranes and biological targets. The compound's interactions are crucial for understanding its potential therapeutic applications and mechanisms .

Several compounds share structural similarities with 4-hydroxy-6-(trifluoromethyl)picolinic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylateHydroxyl and trifluoromethyl groups on pyridineUsed primarily in agrochemical applications
Ethyl 6-(trifluoromethyl)picolinateContains only trifluoromethyl groupLess hydrophilic than 4-hydroxy derivative
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateHydroxyl and trifluoromethyl groups on quinolinePotentially different biological activities

Uniqueness

The uniqueness of 4-hydroxy-6-(trifluoromethyl)picolinic acid lies in its combination of both hydroxyl and trifluoromethyl groups on the picolinic acid framework. This combination imparts distinct chemical properties such as increased reactivity and enhanced lipophilicity, making it valuable for various research applications compared to similar compounds .

XLogP3

0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

207.01432748 g/mol

Monoisotopic Mass

207.01432748 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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